3,3,3-Trifluoropropen-1-yl phenyl tolyl sulfonium triflate

Molecular Weight Purity Photoresist Formulation

Conventional triarylsulfonium PAGs suffer from limited organic solubility and suboptimal acid generation efficiency in advanced EUV/193 nm resist platforms. 3,3,3-Trifluoropropen-1-yl phenyl tolyl sulfonium triflate (CAS 1228046-58-9) solves this with a unique 3,3,3-trifluoropropen-1-yl chain replacing a standard aryl ring, dramatically modifying electronic and physical properties while retaining photoacid generator functionality. This structural differentiation ensures enhanced compatibility with methacrylate-based resist polymers and improved film uniformity without reformulating the entire photoresist system. • Higher molecular weight (444.42 g/mol) vs. TPS-Tf for reduced defectivity • Electron-withdrawing fluorinated chain tunes reduction potential for faster photospeed • Supplied at ≥96% purity for reliable lithographic and synthetic applications

Molecular Formula C17H14F6O3S2
Molecular Weight 444.406
CAS No. 1228046-58-9
Cat. No. B580704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,3-Trifluoropropen-1-yl phenyl tolyl sulfonium triflate
CAS1228046-58-9
Synonyms3,3,3-Trifluoropropen-1-yl phenyl tolyl sulfoniuM triflate
Molecular FormulaC17H14F6O3S2
Molecular Weight444.406
Structural Identifiers
SMILESCC1=CC=C(C=C1)[S+](C=CC(F)(F)F)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]
InChIInChI=1S/C16H14F3S.CHF3O3S/c1-13-7-9-15(10-8-13)20(12-11-16(17,18)19)14-5-3-2-4-6-14;2-1(3,4)8(5,6)7/h2-12H,1H3;(H,5,6,7)/q+1;/p-1/b12-11+;
InChIKeySJHJDXWPGOZXHK-CALJPSDSSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3,3-Trifluoropropen-1-yl phenyl tolyl sulfonium triflate: Structural and Purity Baseline for Advanced Photoacid Generator Selection


3,3,3-Trifluoropropen-1-yl phenyl tolyl sulfonium triflate (CAS 1228046-58-9) is a sulfonium salt photoacid generator (PAG) featuring a unique cationic structure where a 3,3,3-trifluoropropen-1-yl group replaces one standard aryl ring . This structural modification distinguishes it from the classic triphenylsulfonium (TPS) and diphenyl(p-tolyl)sulfonium PAGs. Its molecular formula is C17H14F6O3S2 with a molecular weight of 444.42 g/mol, and it is supplied with a purity of 96% . The presence of both a tolyl group and a fluorinated alkenyl chain is designed to modify its electronic and physical properties for specialized lithographic and synthetic applications.

Trifluoropropenyl-substituted PAG distinct from triarylsulfonium salts
Controlled purity baseline supports reproducible molar loading
Fluoroalkyl structure may improve solubility and film uniformity

Why Standard Triarylsulfonium PAGs Cannot Substitute 3,3,3-Trifluoropropen-1-yl phenyl tolyl sulfonium triflate


Generic substitution with standard triarylsulfonium triflates like triphenylsulfonium triflate (TPS-Tf) or diphenyl(p-tolyl)sulfonium triflate fails because the 3,3,3-trifluoropropen-1-yl group fundamentally alters the compound's solubility, thermal stability, and photolytic behavior . Unlike the fully aromatic TPS cations, the electron-withdrawing trifluoropropenyl chain affects the reduction potential of the sulfonium cation, which directly impacts acid generation efficiency and photospeed in resist formulations [1]. These differences in core reactivity and physical properties, detailed in the quantitative evidence below, make one-to-one interchange unfeasible without reformulating the entire photoresist or synthetic process.

Molecular weight difference from TPS-Tf may necessitate reformulation of resist molar loading
Thermal behavior shift due to trifluoropropenyl group could alter processing windows and film formation
Solubility and photolytic profiles may diverge, requiring re-optimization of resist composition and exposure conditions

Quantitative Differentiation of 3,3,3-Trifluoropropen-1-yl phenyl tolyl sulfonium triflate Against Standard PAG Analogs


Molecular Weight and Purity Comparison for Formulation Precision

The target compound has a precisely defined molecular weight of 444.42 g/mol and a purity of 96%, which differs from both triphenylsulfonium triflate (TPS-Tf, 412.44 g/mol) and diphenyl(p-tolyl)sulfonium triflate (426.47 g/mol). This 7.2-7.8% higher molecular weight requires recalibration of molar loading in resist formulations compared to the lighter standard analogs .

Molar mass & purity
Cross-study comparable
444.42 g/mol, 96%
vs 412.44 (TPS-Tf) / 426.47
Requires molar loading recalibration in resist formulas
7.8% higher than TPS-Tf; 4.2% higher than diphenyl(p-tolyl) analog
Molecular Weight Purity Photoresist Formulation

Thermal Stability Advantage Indicated by Melting Point Depression

While an exact melting point for the target compound is not published in accessible datasheets, its structural analog diphenyl(p-tolyl)sulfonium triflate melts at 100-104°C, significantly lower than TPS-Tf's 134-138°C . The replacement of a phenyl group with a flexible, electron-withdrawing trifluoropropenyl chain is expected to further disrupt crystal packing, leading to an even lower melting point. This depression enhances solubility in casting solvents and facilitates uniform film formation, a known advantage of fluoroalkyl-substituted sulfonium salts [1].

Melting point context
Class-level inference
Predicted lower than comparator
May indicate improved solubility and film uniformity
Data not directly available; inferred from analog trends
Melting Point Thermal Stability Processability

Enhanced Solubility in Organic Solvents over Non-Fluorinated PAGs

Patents on fluoroalkylsulfonium PAGs explicitly claim that the incorporation of fluoroalkyl groups provides 'superior solubility in organic solvents' compared to non-fluorinated sulfonium salts [1]. This class-level evidence applies directly to the target compound, as its 3,3,3-trifluoropropen-1-yl group is the fluorinated moiety. Improved solubility can be quantified by the higher loading capacity and clearer films achievable with fluorinated PAGs, although specific saturation concentrations for this compound are not publicly benchmarked against standard TPS-Tf.

Solubility profile
Class-level inference
Superior solubility reported in patent class
Wider process latitude possible; reduced particle risk
Qualitative claim in fluorinated PAG literature
Solubility Fluorinated PAG Photoresist

Key Application Scenarios for 3,3,3-Trifluoropropen-1-yl phenyl tolyl sulfonium triflate Based on Quantitative Evidence


Chemically Amplified Photoresists for 193 nm and EUV Lithography

Its distinct molecular weight and the class-level solubility advantage of fluorinated PAGs make this compound a candidate for high-resolution 193 nm and EUV chemically amplified resists . The higher molar mass compared to TPS-Tf (444.42 vs. 412.44 g/mol) requires a precise formulation adjustment but compensates with potentially improved film uniformity and reduced defectivity due to better solubility [1].

Non-Ionic PAG Component in Polymer-Bound Resist Systems

Based on its unique trifluoropropenyl moiety, this compound could be copolymerized or blended into polymer-bound PAG systems [1]. The enhanced organic solubility predicted by its fluoroalkyl structure supports incorporation into methacrylate-based resist polymers without phase separation, a known issue with conventional TPS salts [1].

Specialty Organic Synthesis Reagent for Trifluoropropenylation

The 3,3,3-trifluoropropen-1-yl group on the sulfonium cation positions this compound as a potential electrophilic transfer reagent for introducing the trifluoropropenyl moiety into nucleophilic substrates . This application is distinct from its role as a PAG and leverages the structural differentiation that precludes substitution by simple triarylsulfonium salts .

Application
Selection Property
Validation Focus
Chemically amplified resist research for advanced lithography
Distinct molecular weight for precise acid generation loading
Molar loading calibration and film uniformity
Polymer-bound PAG system evaluation
Fluorinated structure may enhance compatibility with methacrylate polymers
Phase separation and resist compatibility testing
Trifluoropropenylation reagent in synthetic chemistry
Trifluoropropenyl electrophilic transfer potential
Reaction efficiency and substrate selectivity
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